molecular formula C22H23NO2 B1385566 N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040690-97-8

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline

Cat. No.: B1385566
CAS No.: 1040690-97-8
M. Wt: 333.4 g/mol
InChI Key: ROXZANZBQOJATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a 4-methylbenzyl group and a 2-phenoxyethoxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline typically involves a multi-step process. One common method includes the following steps:

    Nitration: The starting material, 4-methylbenzyl chloride, undergoes nitration to form 4-methylbenzyl nitrate.

    Reduction: The nitrate is then reduced to form 4-methylbenzylamine.

    Etherification: 2-Phenoxyethanol is reacted with a suitable base to form the 2-phenoxyethoxy group.

    Coupling: Finally, the 4-methylbenzylamine is coupled with the 2-phenoxyethoxy group in the presence of a catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated products.

Scientific Research Applications

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)-4-(2-methoxyethoxy)aniline
  • N-(4-Methylbenzyl)-4-(2-ethoxyethoxy)aniline
  • N-(4-Methylbenzyl)-4-(2-butoxyethoxy)aniline

Uniqueness

N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-18-7-9-19(10-8-18)17-23-20-11-13-22(14-12-20)25-16-15-24-21-5-3-2-4-6-21/h2-14,23H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXZANZBQOJATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-(4-Methylbenzyl)-4-(2-phenoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.